molecular formula C7H5BrO2 B134324 4-Bromo-2-hydroxybenzaldehyde CAS No. 22532-62-3

4-Bromo-2-hydroxybenzaldehyde

Cat. No.: B134324
CAS No.: 22532-62-3
M. Wt: 201.02 g/mol
InChI Key: HXTWKHXDFATMSP-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxybenzaldehyde (CAS: 22532-62-3) is an aromatic aldehyde with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. It is a white to pale yellow crystalline powder, soluble in organic solvents like THF and DMF, and is commonly used as a building block in organic synthesis . Key applications include its role in synthesizing fluorescent probes, PROTACs (proteolysis-targeting chimeras), and prodrugs due to its reactive aldehyde and hydroxyl groups . The bromine substituent at the para position and hydroxyl group at the ortho position contribute to its unique electronic and steric properties, enabling diverse reactivity in cross-coupling and cyclization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxybenzaldehyde can be synthesized through the bromination of 2-hydroxybenzaldehyde. The process involves dissolving 2-hydroxybenzaldehyde in a strong acid, followed by the addition of a brominating agent such as sodium bromide and bromine. The reaction mixture is then purified and crystallized to obtain the final product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Bromo-2-hydroxybenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for functionalization reactions that are essential in creating more complex molecules. For instance, it has been utilized in the synthesis of hydrazone ligands, which are important in coordination chemistry and catalysis .

Synthesis of Novel Compounds
Recent studies have demonstrated the compound's utility in synthesizing novel derivatives. For example, it has been used to prepare 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol through condensation reactions . Such derivatives may exhibit enhanced biological activities or serve as precursors for further chemical modifications.

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that derivatives of this compound possess antimicrobial properties. The compound has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Pharmaceutical Intermediates
As an important pharmaceutical intermediate, this compound is involved in the production of various drugs. Its reactivity allows for the modification of existing pharmaceutical compounds, enhancing their efficacy or reducing side effects .

Case Studies

Study Focus Findings
Synthesis of Hydrazone LigandsCoordination ChemistryDemonstrated the formation of stable complexes with vanadium(V), showcasing potential applications in catalysis and material science .
Antimicrobial ActivityPharmaceutical ResearchShowed significant inhibition of bacterial strains, indicating potential use in developing new antibiotics .
Crystallographic AnalysisStructural ChemistryProvided insights into molecular interactions and stability, aiding in the design of new derivatives with optimized properties .

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological applications, it can act as a ligand for metal ions, forming complexes that exhibit unique fluorescent properties. These interactions are crucial for its use in sensors and probes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

The following compounds share the hydroxybenzaldehyde backbone but differ in bromine substitution patterns:

Compound Name CAS Number Substituent Positions Molecular Formula Key Properties/Applications
4-Bromo-2-hydroxybenzaldehyde 22532-62-3 Br (C4), OH (C2) C₇H₅BrO₂ Fluorescent probes, PROTACs, prodrugs
2-Bromo-4-hydroxybenzaldehyde 22532-60-1 Br (C2), OH (C4) C₇H₅BrO₂ Limited data; structural isomer with reversed substituents
3-Bromo-2-hydroxybenzaldehyde 1829-34-1 Br (C3), OH (C2) C₇H₅BrO₂ Intermediate in pharmaceutical synthesis
5-Bromo-2-hydroxybenzaldehyde 1761-61-1 Br (C5), OH (C2) C₇H₅BrO₂ Uncommon; potential for asymmetric catalysis
3,5-Dibromo-2-hydroxybenzaldehyde 199177-26-9 Br (C3, C5), OH (C2) C₇H₄Br₂O₂ Higher molecular weight (279.92 g/mol); used in solid-liquid equilibria studies

Key Observations :

  • Substituent Position Effects : The 4-Bromo-2-hydroxy configuration enhances lipid solubility and electronic modulation, making it ideal for fluorophores (e.g., in HClO-sensitive probes) . In contrast, 3,5-Dibromo-2-hydroxybenzaldehyde exhibits lower solubility due to increased steric hindrance .
  • Reactivity : The para -bromine in this compound facilitates Negishi coupling and click chemistry, whereas 3-Bromo-2-hydroxybenzaldehyde is less reactive in such reactions due to steric constraints .

Brominated 4-Hydroxybenzaldehyde Derivatives

These derivatives retain the hydroxyl group at C4 but vary in bromination:

Compound Name CAS Number Bromination Pattern Applications
3-Bromo-4-hydroxybenzaldehyde 1666-28-0 Br (C3), OH (C4) Studied in phase diagrams for solubility
3,5-Dibromo-4-hydroxybenzaldehyde - Br (C3, C5), OH (C4) Used in crystallography and material science

Comparison :

  • Solubility: 4-Hydroxybenzaldehyde derivatives with meta-bromination (e.g., 3-Bromo-4-hydroxybenzaldehyde) show reduced solubility compared to non-brominated analogs, as demonstrated in solid-liquid equilibrium studies using the Wilson equation .
  • Melting Points: Bromination increases melting points; for example, 3,5-Dibromo-4-hydroxybenzaldehyde has a higher melting range than mono-brominated analogs .

Cross-Coupling Reactions

  • This compound participates in Negishi coupling with 3-bromopentane to form intermediates for PROTACs . In contrast, 2-Bromo-4-hydroxybenzaldehyde is less efficient in such reactions due to unfavorable steric alignment .
  • Suzuki-Miyaura Coupling : The aldehyde group in this compound allows for boronic acid coupling, as seen in Zn-salophen complex synthesis .

Cyclization and Prodrug Design

  • Reactivity with propionic anhydride yields coumarin derivatives (e.g., 7-bromo-3-methyl-2H-chromen-2-one), critical for ROS-sensitive prodrugs .
  • 3-Bromo-2-hydroxybenzaldehyde forms dihydropyrimidines with antibacterial activity, though yields are lower compared to its 4-bromo counterpart .

Data Tables

Table 1: Physical Properties of Selected Brominated Hydroxybenzaldehydes

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 201.02 Not reported THF, DMF, DCM
3,5-Dibromo-2-hydroxybenzaldehyde 279.92 >250 (decomposes) Low in water
3-Bromo-4-hydroxybenzaldehyde 201.02 ~200 (estimated) Ethanol, acetone

Biological Activity

4-Bromo-2-hydroxybenzaldehyde, with the chemical formula C7_7H5_5BrO2_2 and CAS number 22532-62-3, is a compound of significant interest in various fields of biological and medicinal chemistry. This compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail its biological activities based on diverse research findings.

  • Molecular Weight : 201.02 g/mol
  • Density : 1.7 g/cm³
  • Melting Point : 50-54°C
  • Boiling Point : 256.2°C
  • LogP : 2.92 (indicating moderate lipophilicity)

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives against various bacterial strains. For example, a study focusing on Schiff base derivatives demonstrated significant antibacterial effects against uropathogenic Escherichia coli (UPEC), which are known for their resistance to multiple antibiotics. The compound was optimized through molecular docking studies, revealing strong binding affinities that suggest its potential as a therapeutic agent against urinary tract infections (UTIs) .

Table 1: Antibacterial Efficacy of this compound Derivatives

CompoundTarget BacteriaBinding Affinity (kcal/mol)Reference
BDPUPEC-5.4
Schiff BaseUPEC-4.5

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro studies have shown that certain derivatives of this compound exhibit activity against fungal pathogens, suggesting its utility in developing antifungal agents .

Anticancer Activity

Research indicates that this compound has promising anticancer properties. A study reported strong cytotoxic effects against human colon cancer cell lines (HCT116). The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
HCT116<10Induction of apoptosis

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Its structure allows it to form hydrogen bonds and hydrophobic interactions, which are crucial for its binding to target sites within cells.

Case Studies

  • Antibacterial Case Study : A recent study evaluated the efficacy of a series of Schiff base derivatives derived from this compound against multidrug-resistant UPEC strains. The findings indicated that these compounds could serve as lead candidates for new antibacterial agents due to their potent activity and favorable pharmacokinetic profiles .
  • Anticancer Case Study : In another investigation, derivatives were tested on HCT116 cells, revealing that modifications to the benzaldehyde structure significantly enhanced cytotoxicity. This underscores the importance of structural optimization in developing effective anticancer drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-Bromo-2-hydroxybenzaldehyde derivatives with high yield and purity?

  • Methodological Answer : A three-step synthesis starting from this compound (compound 25 ) can achieve a total yield of 78% . Key steps include:

  • Debenzylation : Use 1 M K₂CO₃ solution for efficient deprotection.
  • Purification : Recrystallize the crude product using a mixture of isopropanol and n-heptane to achieve >99.9% purity (HPLC) .
    For dihydropyrimidine derivatives (e.g., antibacterial agents), reaction with urea/thiourea and methyl acetoacetate under reflux in ethanol yields 77% product after recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • ¹H NMR : Characterize regioselectivity and hydrogen bonding. For example, the dihydropyrimidine derivative exhibits signals at δ 2.27 ppm (CH₃), 5.39 ppm (CH), and 6.91–7.20 ppm (aromatic protons) .
  • HPLC : Monitor purity (>99.9%) post-recrystallization .
  • Melting Point Analysis : Confirm compound identity (e.g., 231–232°C for dihydropyrimidines) .

Q. How can researchers design experiments to study the reactivity of this compound in multicomponent reactions?

  • Methodological Answer :

  • Biginelli Reaction : React with urea/thiourea and β-ketoesters in ethanol under reflux to form dihydropyrimidines. Optimize molar ratios (e.g., 1:1.2:1.5 for aldehyde:urea:β-ketoester) .
  • Solvent Screening : Test polar aprotic (DMF) vs. protic (ethanol) solvents to evaluate reaction kinetics and byproduct formation.

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer :

  • Comparative Bioassays : Test derivatives under standardized conditions (e.g., MIC assays for antibacterial activity) to isolate structural contributors. For example, dihydropyrimidines show activity against S. aureus but require substituent optimization .
  • QSAR Modeling : Correlate electronic (e.g., Hammett constants) or steric parameters with biological outcomes to identify critical functional groups.

Q. What strategies are recommended for interpreting crystallographic data of this compound complexes?

  • Methodological Answer :

  • SHELX Suite : Use SHELXL for refinement and SHELXD/SHELXE for experimental phasing. For small-molecule structures, prioritize high-resolution data (<1.0 Å) to resolve bromine atom positions .
  • Twinned Data Handling : Apply twin-law matrices in SHELXL for macromolecular crystals with pseudo-symmetry .

Q. How should researchers address discrepancies in synthetic yields when scaling up this compound-based reactions?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progression and identify scale-dependent bottlenecks (e.g., heat transfer limitations).
  • Byproduct Analysis : Employ LC-MS to detect intermediates or side products (e.g., dimerization or oxidation) that reduce yield at larger scales .

Properties

IUPAC Name

4-bromo-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTWKHXDFATMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398953
Record name 4-Bromo-2-hydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22532-62-3
Record name 4-Bromo-2-hydroxybenzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-hydroxybenzaldehyde
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Record name 4-bromo-2-hydroxybenzaldehyde
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Synthesis routes and methods

Procedure details

A solution of 3-bromophenol (100.00 g, 0.576 mol) in a mixture of 600 mL of toluene/acetonitile (2:1) was added MgCl2 (110.6 g, 3.68 mol), paraformaldehyde (40.00 g) and the mixture was maintained at 80° C. for 1.5 h while the by-product was distilled off. A second portion of paraformaldenhyde (40.00 g) was added and the mixture was stirred for 2.5 h at 80° C., and the third portion of paraformaldenhyde (30.6 g) was added and stirred for 2 h at 80° C. The reaction was quenched with cool 2.5 N hydrochloride acid, and the mixture was stirred at room temperature for 1 h to afford a biphasic solution. The aqueous phase was extracted with EtOAc. And the combined organic extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified by silica gel column chromatography to afford 4-bromo-2-hydroxybenzaldehyde. 1H-NMR (400 MHz, CDCl3) 11.10 (s, 1H), 9.86 (s, 1H), 7.40˜7.43 (d, J=8.4 Hz, 1H), 7.15˜7.20 (m, 2H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
toluene acetonitile
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
110.6 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two

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